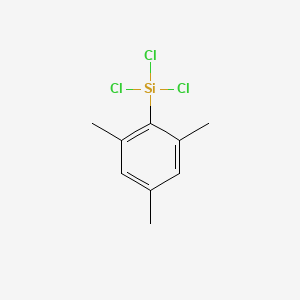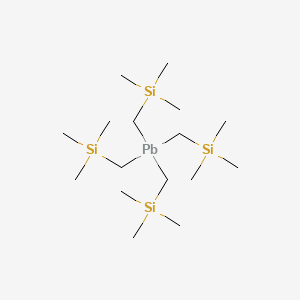
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) is an organosilicon compound with the molecular formula C₁₆H₄₄PbSi₄ and a molecular weight of 556.1 g/mol . This compound is notable for its unique structure, which includes a lead atom bonded to four silicon atoms, each of which is further bonded to three methyl groups.
準備方法
The synthesis of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) typically involves the reaction of lead(IV) chloride with trimethylsilyl chloride in the presence of a suitable base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s stability and purity.
化学反応の分析
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and silicon dioxide.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride, resulting in the formation of lead(II) compounds and silanes.
Common reagents and conditions used in these reactions include hydrosilanes, halogens, and organometallic catalysts. Major products formed from these reactions include various lead and silicon-containing compounds, depending on the specific reaction conditions.
科学的研究の応用
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in studies related to bioinorganic chemistry and the interaction of heavy metals with biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent due to its lead content.
作用機序
The mechanism by which Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) exerts its effects involves the interaction of its lead and silicon atoms with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen-containing ligands, while the silicon atoms can participate in hydrosilylation reactions. These interactions can affect various molecular pathways, including those involved in catalysis and material synthesis .
類似化合物との比較
Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) can be compared with other similar compounds such as:
Tetramethylsilane: This compound has a similar silicon framework but lacks the lead atom, making it less reactive in certain contexts.
Triethylsilane: Another organosilicon compound that is often used as a reducing agent in organic synthesis.
The uniqueness of Silane, plumbanetetrayltetrakis(methylene))tetrakis(trimethyl-) lies in its combination of lead and silicon atoms, which imparts distinct chemical properties and reactivity compared to other silanes.
特性
CAS番号 |
18547-13-2 |
|---|---|
分子式 |
C16H44PbSi4 |
分子量 |
556 g/mol |
IUPAC名 |
trimethyl-[tris(trimethylsilylmethyl)plumbylmethyl]silane |
InChI |
InChI=1S/4C4H11Si.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChIキー |
ZPJKIBUIPCZBDR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C[Pb](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


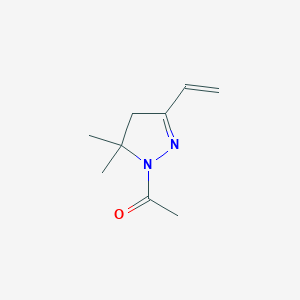
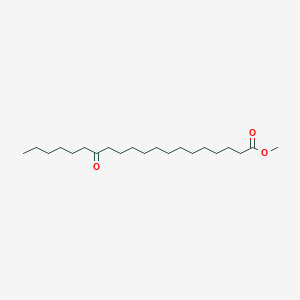
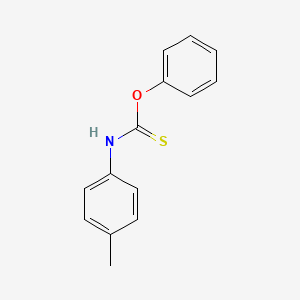
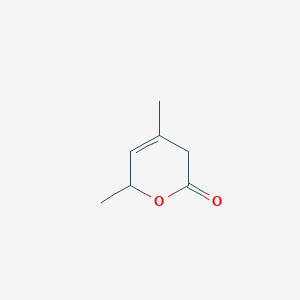
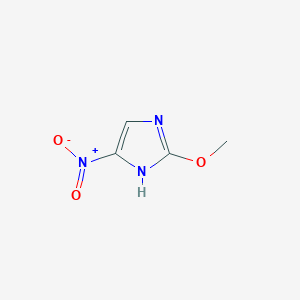

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

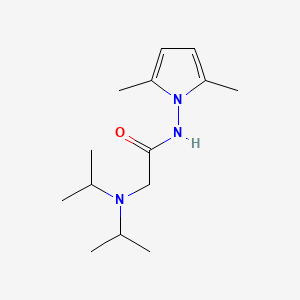
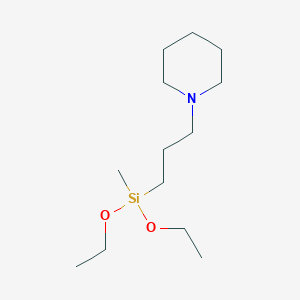
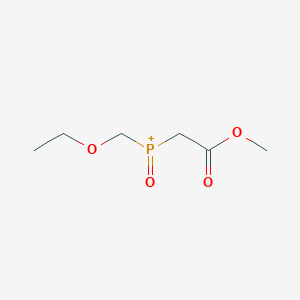
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
